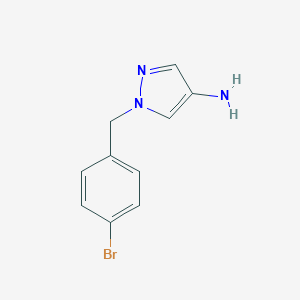

1-(4-bromobenzyl)-1H-pyrazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(4-bromobenzyl)-1H-pyrazol-4-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also contains a bromobenzyl group, which is a benzyl group with a bromine atom attached .

Synthesis Analysis

While specific synthesis methods for “1-(4-bromobenzyl)-1H-pyrazol-4-amine” are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, 4-bromobenzyl bromide has been used to prepare aminomethyl-substituted biaryl compounds via sequential N-alkylation of various amines .

Molecular Structure Analysis

The molecular structure of “1-(4-bromobenzyl)-1H-pyrazol-4-amine” would likely include a pyrazole ring attached to a bromobenzyl group. The bromobenzyl group would consist of a benzene ring with a bromine atom and a methyl group attached .

Applications De Recherche Scientifique

Pyrazoline Derivatives and Heterocyclic Chemistry

Synthetic Strategies and Biological Activities : Pyrazoline derivatives, closely related to pyrazoles, have been extensively studied for their anticancer properties, showcasing the versatility of pyrazoline as a scaffold for developing therapeutic agents (Ray et al., 2022). The synthesis and bioevaluation of novel pyrazole derivatives by different methods underline the heterocyclic compound's importance in pharmaceutical activities, suggesting that "1-(4-bromobenzyl)-1H-pyrazol-4-amine" could also have significant pharmacological potentials (Sheetal et al., 2018).

Therapeutic Applications : Pyrazoline-containing compounds have been identified as potential therapeutic targets for neurodegenerative disorders, indicating the significance of pyrazoline derivatives in treating diseases like Alzheimer's and Parkinson's (Ahsan et al., 2022). This highlights the potential medical research applications of pyrazole derivatives, including "1-(4-bromobenzyl)-1H-pyrazol-4-amine".

Heterocyclic Compounds in Drug Discovery : The pyrazolo[1,5-a]pyrimidine scaffold, another closely related structure, is highlighted for its broad range of medicinal properties, such as anticancer and anti-inflammatory activities, underscoring the critical role of pyrazole derivatives in drug discovery (Cherukupalli et al., 2017).

Chemical Synthesis and Catalysis : The review on recent recyclable copper catalyst systems for C-N bond forming cross-coupling reactions using aryl halides and arylboronic acids indicates that pyrazole derivatives could be utilized in catalytic systems, potentially including "1-(4-bromobenzyl)-1H-pyrazol-4-amine" for synthesizing complex molecules (Kantam et al., 2013).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as s-(4-bromobenzyl)cysteine, have been found to target glutathione s-transferase p .

Mode of Action

Based on the structural similarity to other bromobenzyl compounds, it can be inferred that it might undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom that donates an electron pair to form a covalent bond, interacts with the bromobenzyl group, leading to various changes in the molecule.

Biochemical Pathways

Bromobenzyl compounds are known to participate in free radical reactions . These reactions can lead to various downstream effects, including the formation of new compounds.

Result of Action

Bromobenzyl compounds are known to participate in free radical reactions , which can lead to various molecular and cellular changes.

Orientations Futures

Propriétés

IUPAC Name |

1-[(4-bromophenyl)methyl]pyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHXEOSXACNBRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromobenzyl)-1H-pyrazol-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(morpholin-4-yl)ethyl]guanidine](/img/structure/B359101.png)

![1-{[4-(2-Chlorophenyl)-5-methyl-3-isoxazolyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B359102.png)

![2-(2-Fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B359105.png)

![7-Methyl-2-phenyl-1,2,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B359116.png)

![2-(2,6-dichlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359117.png)

![2-(4-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359118.png)

![7-methyl-2-(3-methyl-2-thienyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359119.png)

![2-(4-tert-butylphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359121.png)

![4-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl benzoate](/img/structure/B359123.png)

![2-[5-(3-chlorophenyl)-2-furyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359126.png)

![3-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-thiophenecarboxylate](/img/structure/B359128.png)

![2-Ethoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 4-fluorobenzoate](/img/structure/B359131.png)

![2-[4-(benzyloxy)phenyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359132.png)